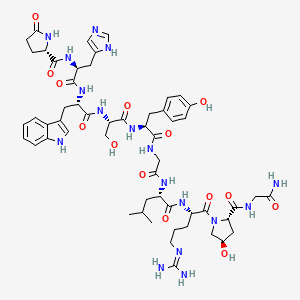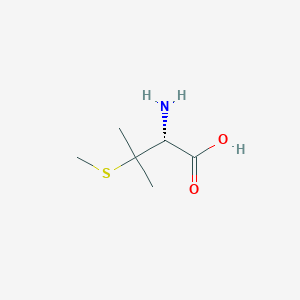
3,4,4'-Trifluorobenzhydrol
Vue d'ensemble
Description
3,4,4’-Trifluorobenzhydrol is an organic compound with the molecular formula C13H9F3O and a molecular weight of 238.21 g/mol . It is a fluorinated benzhydrol derivative, characterized by the presence of three fluorine atoms on the benzene rings. This compound is primarily used in research and development due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4’-Trifluorobenzhydrol typically involves the reduction of the corresponding ketone, 3,4,4’-Trifluorobenzophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure high yield.
Industrial Production Methods
While specific industrial production methods for 3,4,4’-Trifluorobenzhydrol are not widely documented, the general approach involves large-scale reduction processes similar to those used in laboratory synthesis. The choice of reducing agent and reaction conditions may vary depending on the desired scale and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,4’-Trifluorobenzhydrol undergoes several types of chemical reactions, including:
Reduction: As mentioned earlier, the compound can be synthesized by reducing 3,4,4’-Trifluorobenzophenone.
Substitution: The fluorine atoms on the benzene rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various nucleophiles can be used to substitute the fluorine atoms, often requiring a catalyst or specific reaction conditions.
Major Products Formed
Oxidation: 3,4,4’-Trifluorobenzophenone.
Reduction: 3,4,4’-Trifluorobenzhydrol.
Substitution: Depending on the nucleophile used, various substituted derivatives of 3,4,4’-Trifluorobenzhydrol can be formed.
Applications De Recherche Scientifique
3,4,4’-Trifluorobenzhydrol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4,4’-Trifluorobenzhydrol is primarily related to its ability to interact with various molecular targets through its fluorinated aromatic structure. The presence of fluorine atoms enhances its lipophilicity and can influence its binding affinity to specific proteins or enzymes. This compound can modulate biological pathways by interacting with key molecular targets, although detailed studies are required to fully elucidate these mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,4-Trifluorobenzhydrol: Similar in structure but with different fluorine atom positions.
4,4’-Difluorobenzhydrol: Lacks one fluorine atom compared to 3,4,4’-Trifluorobenzhydrol.
3,4-Difluorobenzhydrol: Contains two fluorine atoms instead of three.
Uniqueness
3,4,4’-Trifluorobenzhydrol is unique due to the specific positioning of its fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. The presence of three fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
(3,4-difluorophenyl)-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7,13,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPBXOPTSLPUIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC(=C(C=C2)F)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375307 | |
| Record name | 3,4,4'-Trifluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844856-30-0 | |
| Record name | 3,4,4'-Trifluorobenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[[(4-chloro-3-nitrophenyl)sulphonyl]amino]phenyl]acetamide](/img/structure/B1608875.png)








![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1608890.png)
![3-[4-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B1608892.png)

![1-[(Tetrahydro-2-furyl)carbonyl]piperidine](/img/structure/B1608895.png)

